An In-depth Technical Guide to Ethyl 7-aminoquinoline-3-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 7-aminoquinoline-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 7-aminoquinoline-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core, substituted with both an electron-donating amino group and an electron-withdrawing ethyl carboxylate group, imparts a unique combination of chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 7-aminoquinoline-3-carboxylate, outlines a plausible synthetic pathway, and explores its current and potential applications, particularly in the realm of pharmaceutical development. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and predictive models to offer valuable insights for researchers in the field.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. The introduction of an amino group at the 7-position and an ethyl carboxylate at the 3-position of the quinoline nucleus, as in Ethyl 7-aminoquinoline-3-carboxylate, creates a molecule with distinct electronic properties and multiple points for chemical modification. This strategic functionalization makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antimalarial, anticancer, and anti-inflammatory agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known and predicted properties of Ethyl 7-aminoquinoline-3-carboxylate.
General and Predicted Physical Properties
| Property | Value | Source |
| CAS Number | 339290-20-9 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Melting Point | Not experimentally determined in available literature. | N/A |
| Boiling Point (Predicted) | 380.4 ± 22.0 °C | [3] |
| Density (Predicted) | 1.246 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.88 ± 0.25 | [3] |
Solubility Profile
Predicted Solubility:
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Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
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Sparingly soluble in: Methanol, Ethanol, Chloroform, Dichloromethane
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Insoluble in: Water, Hexanes
A systematic solubility study would be required to definitively establish its solubility in a range of solvents.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for Ethyl 7-aminoquinoline-3-carboxylate are not widely published, this section outlines the expected spectral features based on its chemical structure and data from analogous compounds.
Mass Spectrometry (MS)
Predicted mass spectrometry data suggests the following adducts would be observable:
| Adduct | Predicted m/z |
| [M+H]⁺ | 217.09715 |
| [M+Na]⁺ | 239.07909 |
| [M-H]⁻ | 215.08259 |
| [M]⁺ | 216.08932 |
Data sourced from PubChem CID 9877801.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the ethyl group, and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and carboxylate substituents.
¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 7-aminoquinoline-3-carboxylate is predicted to exhibit characteristic absorption bands corresponding to its functional groups:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
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C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
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C-N stretching: In the region of 1250-1350 cm⁻¹.
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C-O stretching: In the region of 1000-1300 cm⁻¹.
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Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Synthesis and Reactivity
As a key building block, the synthesis and reactivity of Ethyl 7-aminoquinoline-3-carboxylate are of prime importance for its utility in organic synthesis.
Proposed Synthetic Route
While a specific, detailed protocol for the synthesis of Ethyl 7-aminoquinoline-3-carboxylate is not prevalent in the literature, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.
Caption: Proposed synthetic pathway for Ethyl 7-aminoquinoline-3-carboxylate.
Experimental Protocol (Proposed):
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Step 1: Condensation. 3-Aminoaniline is reacted with diethyl (ethoxymethylene)malonate, typically without a solvent or in a high-boiling solvent, to form the intermediate enamine adduct.
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Step 2: Thermal Cyclization. The intermediate adduct is heated in a high-boiling solvent such as Dowtherm A to induce cyclization, yielding Ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate.
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Step 3: Chlorination. The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).
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Step 4: Reductive Dechlorination. The 4-chloro substituent is removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to afford the final product, Ethyl 7-aminoquinoline-3-carboxylate.
Disclaimer: This is a proposed synthetic route and would require experimental optimization and validation.
Chemical Reactivity
The chemical reactivity of Ethyl 7-aminoquinoline-3-carboxylate is dictated by its key functional groups: the amino group, the ethyl ester, and the quinoline ring itself.
Caption: Key reactive sites on Ethyl 7-aminoquinoline-3-carboxylate.
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Amino Group: The primary amino group at the 7-position is a nucleophilic site and can readily undergo reactions such as N-alkylation, N-acylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.
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Ethyl Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other carboxylic acid derivatives. It can also undergo transesterification reactions.
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Quinoline Ring: The quinoline ring system can participate in electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing amino and ester groups.
Applications in Research and Development
The structural features of Ethyl 7-aminoquinoline-3-carboxylate make it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.
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Antimalarial Drug Development: The quinoline scaffold is the basis for many antimalarial drugs. Ethyl 7-aminoquinoline-3-carboxylate serves as a key intermediate in the synthesis of novel quinoline-based antimalarial agents.[1]
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Anticancer Research: Quinoline derivatives have shown promise as anticancer agents.[5] The amino and ester groups of the title compound provide handles for the synthesis of libraries of compounds for screening against various cancer cell lines.
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Development of Bioactive Molecules: Its versatile chemical properties allow for its use in the creation of novel bioactive molecules for a wide range of therapeutic targets.[1]
Conclusion
Ethyl 7-aminoquinoline-3-carboxylate is a strategically functionalized quinoline derivative with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive set of experimental data is not yet widely available, this technical guide has provided a detailed overview of its predicted chemical and physical properties, a plausible synthetic route, and its key areas of application. As research into novel quinoline-based therapeutics continues to expand, the importance of versatile intermediates like Ethyl 7-aminoquinoline-3-carboxylate is set to grow, making it a compound of considerable interest to the scientific community.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9877801, Ethyl 7-aminoquinoline-3-carboxylate. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). Molbase. Retrieved from [Link]
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